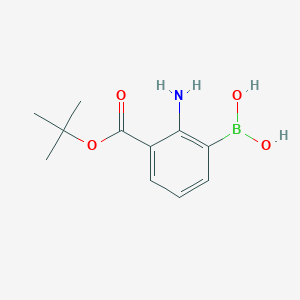
(2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid;(3-Boc-aminophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-BOC-AMINOPHENYL)BORONIC ACID, also known as 3-(tert-Butoxycarbonylamino)phenylboronic acid, is a boronic acid derivative. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (BOC) protected amino group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-BOC-AMINOPHENYL)BORONIC ACID typically involves the following steps:
Nitration and Reduction: The starting material, 3-nitrophenylboronic acid, undergoes nitration followed by reduction to yield 3-aminophenylboronic acid.
Industrial Production Methods: Industrial production of (3-BOC-AMINOPHENYL)BORONIC ACID follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts .
化学反应分析
Types of Reactions: (3-BOC-AMINOPHENYL)BORONIC ACID undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of (3-BOC-AMINOPHENYL)BORONIC ACID with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydrolysis: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Hydrolysis: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the BOC group.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the halide used.
Hydrolysis: The major product is 3-aminophenylboronic acid.
科学研究应用
(3-BOC-AMINOPHENYL)BORONIC ACID has diverse applications in scientific research:
作用机制
The mechanism of action of (3-BOC-AMINOPHENYL)BORONIC ACID primarily involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling. The boronic acid group interacts with palladium catalysts to facilitate the transmetalation step, leading to the formation of the desired product . Additionally, the BOC protecting group can be selectively removed under acidic conditions, allowing for further functionalization .
相似化合物的比较
3-Aminophenylboronic acid: This compound lacks the BOC protecting group and is more reactive in certain conditions.
4-Aminophenylboronic acid: Similar structure but with the amino group in the para position, leading to different reactivity and applications.
Uniqueness: (3-BOC-AMINOPHENYL)BORONIC ACID is unique due to the presence of the BOC protecting group, which provides stability and selectivity in reactions. This makes it particularly useful in multi-step synthesis where selective deprotection is required .
属性
分子式 |
C11H16BNO4 |
|---|---|
分子量 |
237.06 g/mol |
IUPAC 名称 |
[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)7-5-4-6-8(9(7)13)12(15)16/h4-6,15-16H,13H2,1-3H3 |
InChI 键 |
HZVJBIHDNGATSA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=CC=C1)C(=O)OC(C)(C)C)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















